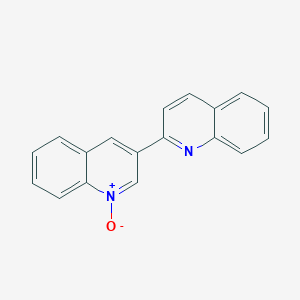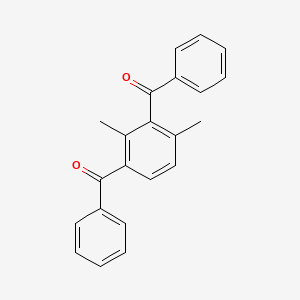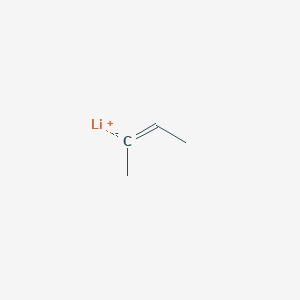
Lithium, (1-methyl-1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, (1-methyl-1-propenyl)-, also known by its chemical formula C4H7Li, is an organolithium compound. It is a member of the organometallic family, characterized by the presence of a direct bond between a carbon atom and a lithium atom. This compound is of significant interest in organic synthesis due to its reactivity and utility as a reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium, (1-methyl-1-propenyl)- can be synthesized through the reaction of 1-methyl-1-propenyl chloride with lithium metal. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the highly reactive lithium from reacting with moisture . The general reaction is as follows: [ \text{C4H7Cl} + 2\text{Li} \rightarrow \text{C4H7Li} + \text{LiCl} ]
Industrial Production Methods: While specific industrial production methods for Lithium, (1-methyl-1-propenyl)- are not extensively documented, the general principles of organolithium compound synthesis apply. These methods often involve the use of large-scale reactors with stringent control over moisture and temperature to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Lithium, (1-methyl-1-propenyl)- undergoes several types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Substitution Reactions: It can react with various electrophiles, replacing the lithium atom with another group.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form alcohols.
Halides: Reacts with alkyl halides to form substituted alkenes.
Major Products Formed:
Alcohols: From reactions with carbonyl compounds.
Substituted Alkenes: From reactions with alkyl halides.
Scientific Research Applications
Lithium, (1-methyl-1-propenyl)- is utilized in various scientific research applications:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in complex organic molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Lithium, (1-methyl-1-propenyl)- exerts its effects involves its role as a nucleophile. The lithium atom, being highly electropositive, makes the carbon atom nucleophilic, allowing it to attack electrophilic centers in other molecules. This nucleophilic character is central to its reactivity in forming new carbon-carbon bonds .
Comparison with Similar Compounds
Propynyllithium: Another organolithium compound used in similar nucleophilic addition reactions.
Methyllithium: A simpler organolithium compound with similar reactivity but different applications.
Uniqueness: Lithium, (1-methyl-1-propenyl)- is unique due to its specific structure, which provides distinct reactivity patterns compared to other organolithium compounds. Its ability to form substituted alkenes and alcohols makes it particularly valuable in organic synthesis .
Properties
CAS No. |
57012-95-0 |
|---|---|
Molecular Formula |
C4H7Li |
Molecular Weight |
62.1 g/mol |
IUPAC Name |
lithium;but-2-ene |
InChI |
InChI=1S/C4H7.Li/c1-3-4-2;/h3H,1-2H3;/q-1;+1 |
InChI Key |
VHLNMMDUKGUXCG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC=[C-]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
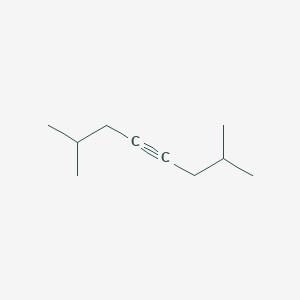
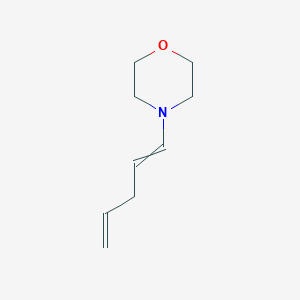

![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)
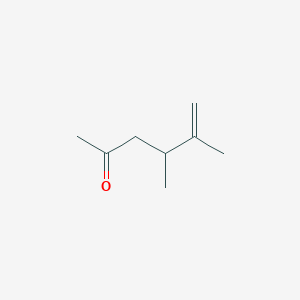

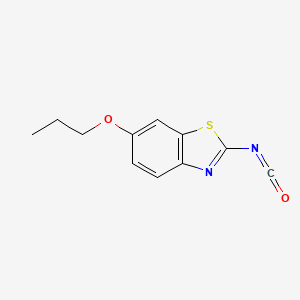
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
